2'-Fluoro-alpha-azidoacetophenone

Beschreibung

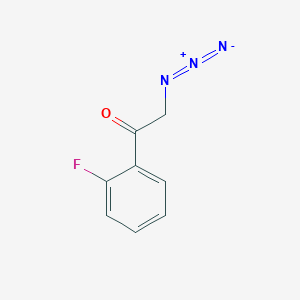

2'-Fluoro-alpha-azidoacetophenone is a fluorinated aromatic ketone derivative featuring an azido (-N₃) group at the alpha position relative to the carbonyl group. The fluorine substituent on the aromatic ring typically enhances electron-withdrawing effects, influencing reactivity and stability, while the azido group may introduce explosive or photolytic reactivity due to its high-energy nature .

Eigenschaften

IUPAC Name |

2-azido-1-(2-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-7-4-2-1-3-6(7)8(13)5-11-12-10/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVXRICGFWGJBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CN=[N+]=[N-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2’-Fluoro-alpha-azidoacetophenone typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Azidation: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the azidating agent.

Industrial production methods for this compound are not widely documented, but they would likely involve similar steps with optimizations for scale, yield, and safety.

Analyse Chemischer Reaktionen

2’-Fluoro-alpha-azidoacetophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert the azido group to an amine, typically using reducing agents such as lithium aluminum hydride.

Substitution: The azido group can participate in substitution reactions, forming a variety of derivatives depending on the reagents used.

Common reagents and conditions for these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Sodium azide, halogenating agents.

Major products formed from these reactions include fluorinated amines, oxides, and various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2’-Fluoro-alpha-azidoacetophenone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

Biology: The compound’s unique reactivity makes it useful in bioconjugation techniques, where it can be used to label biomolecules.

Industry: Used in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.

Wirkmechanismus

The mechanism by which 2’-Fluoro-alpha-azidoacetophenone exerts its effects is largely dependent on the specific reactions it undergoes. The azido group can participate in click chemistry reactions, forming stable triazole rings. The fluorine atom can enhance the compound’s reactivity and stability by influencing electronic properties. Molecular targets and pathways involved include nucleophilic centers in biomolecules and reactive intermediates in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Key Findings:

However, this also introduces safety challenges . Compared to 2'-(Trifluoromethyl)acetophenone, which has a bulkier CF₃ group, the azido compound may exhibit lower thermal stability due to the labile N₃ group .

Physical Properties: Fluorinated acetophenones (e.g., 2'-Fluoroacetophenone, 4-Fluoroacetophenone) are typically liquids with similar densities (~1.138 g/cm³), while amino-substituted derivatives (e.g., 4'-Amino-3'-fluoroacetophenone) are solids . The azido compound is predicted to be solid but lacks empirical data.

Applications: 2'-Fluoroacetophenone: Widely used in pharmaceutical synthesis due to its ketone functionality and fluorine-enhanced reactivity . Methyl 2-phenylacetoacetate: Employed as a reference standard in forensic analysis, highlighting the role of acetophenone derivatives in regulatory contexts . this compound: Hypothesized to be valuable in photolabile crosslinking or explosive formulations, though industrial use is currently undocumented in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.